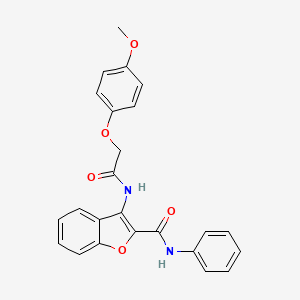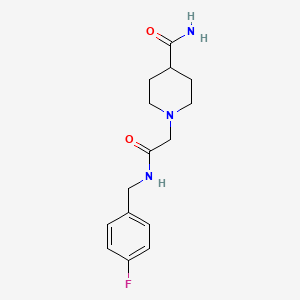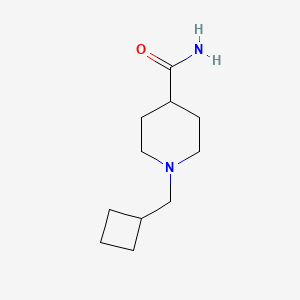![molecular formula C15H17F3N2O2S B2538942 N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide CAS No. 831189-26-5](/img/structure/B2538942.png)
N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide is a derivative of benzothiazine, which is a heterocyclic compound containing nitrogen and sulfur in a condensed ring system. This compound is structurally related to various acetamide derivatives that have been synthesized and studied for their photophysical properties, stereochemistry, and biological activities, such as antifungal properties .
Synthesis Analysis
The synthesis of related N-(benzo[d]thiazol-2-yl)acetamides involves refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic of the substituents on the benzothiazole moiety . Similarly, N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds are synthesized by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol . These methods suggest that the synthesis of this compound would likely involve a similar condensation and cyclization strategy, possibly with specific substituents to introduce the trifluoromethyl group and the 2-methylpropyl chain.
Molecular Structure Analysis
The molecular structure of related compounds shows that the N-(benzo[d]thiazol-2-yl)acetamide moiety can adopt an almost planar structure, with the substituents affecting the overall geometry of the molecule . The presence of substituents such as the trifluoromethyl group would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is often influenced by the presence of hydrogen bonding and the electronic properties of substituents. For instance, the formation of hydrogen-bonded dimers and interactions with Lewis bases are common features of these compounds . The trifluoromethyl group is a strong electron-withdrawing group, which could enhance the electrophilic character of the carbonyl carbon in the acetamide moiety, potentially affecting its reactivity in nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound's lipophilicity and potentially its membrane permeability, which is relevant for biological activity . The hydrogen bonding capability of the acetamide group could affect the compound's solubility in polar solvents and its melting point. Additionally, the photophysical properties of the benzothiazole moiety, such as fluorescence, could be altered by the specific substituents present in the compound .
科学的研究の応用
Antifungal Activity
- A study described the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, including an analysis of their antifungal properties against strains like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. Some compounds showed appreciable antifungal activity, highlighting their potential for addressing fungal infections (Gupta & Wagh, 2006).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Research on benzothiazolinone acetamide analogs, including studies on their vibrational spectra, electronic properties, photochemical and thermochemical modeling, and non-linear optical (NLO) activity, suggests these compounds may be efficient photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies with Cyclooxygenase 1 (COX1) suggested that one analog had the best binding affinity, indicating potential therapeutic applications (Mary et al., 2020).
Antioxidant and Antibacterial Activities
- Novel N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, synthesized starting from saccharine, showed potential antioxidant and antibacterial activities. This highlights the compound's role in developing new therapeutic agents with antioxidant and antibacterial properties (Ahmad et al., 2010).
特性
IUPAC Name |
N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c1-8(2)7-19-13(21)6-12-14(22)20-10-5-9(15(16,17)18)3-4-11(10)23-12/h3-5,8,12H,6-7H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJUWDMPDVUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)


![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2538875.png)

![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)